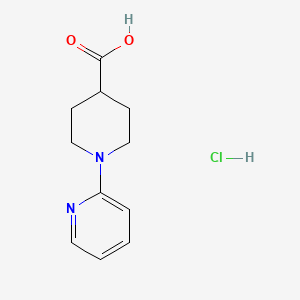
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Overview
Description
“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1417569-62-0 . It has a molecular weight of 276.99 and its IUPAC name is 4-bromo-2,3-difluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for “1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is 1S/C7H2BrF5O/c8-3-1-2-4 (6 (10)5 (3)9)14-7 (11,12)13/h1-2H . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and trifluoromethoxy substituents .
Physical And Chemical Properties Analysis
“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 at 20 °C, and a vapor pressure of 20 hPa at 55 °C . It is slightly soluble in water, with a solubility of 11.7 mg/l .
Scientific Research Applications
Application 1: Direct Arylations of Heteroarenes
- Summary of the Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds .
- Methods of Application: The reaction involves the use of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes with heteroarenes in the presence of a Pd(OAc)2 catalyst and KOAc as an inexpensive base .
- Results or Outcomes: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
Application 2: Synthesis of Atropisomeric Diphosphine Ligand
- Summary of the Application: This compound may be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand known as (S)-CF3O-BiPhep .
Application 3: Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene
- Summary of the Application: This compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
Application 4: Synthesis of (S)-CF3O-BiPhep
- Summary of the Application: This compound may be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep .
Application 5: Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene
- Summary of the Application: This compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
Application 6: Synthesis of (S)-CF3O-BiPhep
Safety And Hazards
“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is classified as a skin irritant (H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid skin contact, wear protective gloves, and wash skin thoroughly after handling . In case of skin irritation, it is advised to get medical attention .
properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVSTCFPFXRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B1404516.png)
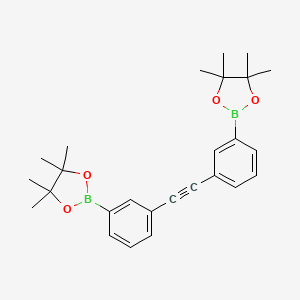
![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1404520.png)
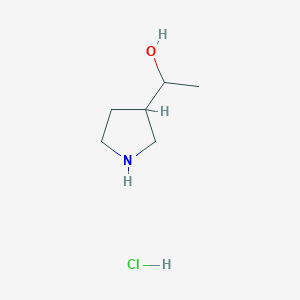
![2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404528.png)
![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)
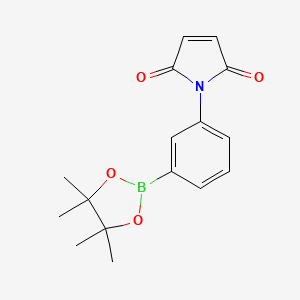
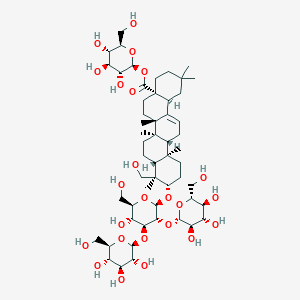



![2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid](/img/structure/B1404537.png)
